molecular formula C14H24O2 B3025604 (7Z,9E)-Dodeca-7,9-dienyl acetate CAS No. 54364-62-4

(7Z,9E)-Dodeca-7,9-dienyl acetate

Cat. No.: B3025604
CAS No.: 54364-62-4
M. Wt: 224.34 g/mol
InChI Key: LLRZUAWETKPZJO-UHFFFAOYSA-N
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Description

(7Z,9E)-Dodeca-7,9-dienyl acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester derived from dodecadienol. This compound is known for its distinct double-bond stereochemistry, which is indicated by the (7Z,9E) notation. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of the compound (7Z,9E)-Dodeca-7,9-dienyl acetate, also known as (7E,9Z)-dodeca-7,9-dien-1-yl acetate, 7E,9Z-Dodecadienyl acetate, or 7,9-Dodecadienyl acetate, (7E,9Z)-, is the olfactory receptors of certain insects . This compound is a female pheromone isolated from female grapevine moths .

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the insects, specifically the male grapevine moths . This binding triggers a series of biochemical reactions that lead to the attraction of the male moths to the source of the pheromone .

Biochemical Pathways

The compound is involved in the pheromone biosynthesis pathway of the female grapevine moth . It is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation .

Pharmacokinetics

Given its role as a pheromone, it is likely that it is rapidly metabolized and excreted by the insects that produce it .

Result of Action

The result of the compound’s action is the attraction of male grapevine moths to the females that produce the pheromone . This facilitates mating and reproduction among these insects .

Action Environment

Environmental factors such as temperature and sunlight can influence the compound’s action, efficacy, and stability . For instance, the compound’s chemical transformations in sunlight and heat have been studied . These factors can affect the compound’s volatility, diffusion rate, and degradation rate, all of which can impact its effectiveness as a pheromone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,9E)-Dodeca-7,9-dienyl acetate typically involves the esterification of (7Z,9E)-dodecadienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(7Z,9E)-Dodeca-7,9-dienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7Z,9E)-Dodeca-7,9-dienyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential pheromonal activity in insects.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the formulation of fragrances and flavors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z,9E)-Dodeca-7,9-dienyl acetate is unique due to its specific double-bond configuration, which imparts distinct chemical and physical properties. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications .

Properties

IUPAC Name

dodeca-7,9-dienyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZUAWETKPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866501
Record name Dodeca-7,9-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55774-32-8
Record name (7Z,9E)-dodecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 7E,9Z-Dodecadienyl acetate?

A1: 7E,9Z-Dodecadienyl acetate acts as a sex pheromone for certain insect species. Specifically, it has been identified as the primary sex pheromone component for the grapevine moth (Lobesia botrana). [1, 2, 3] This means that male grapevine moths are highly attracted to this compound, a characteristic which can be exploited for pest control strategies. Interestingly, research has also shown that this compound attracts males of the geometrid moth Sterrha biselata, highlighting its potential influence across different moth species. [2]

Q2: Are there efficient synthetic routes for producing 7E,9Z-Dodecadienyl acetate?

A2: Yes, several synthetic approaches have been explored for 7E,9Z-Dodecadienyl acetate. One method utilizes 1,3-butadiyne as a starting material, with either 2E,4Z-heptadienyl acetate or 1-bromo-3E,5Z-octadiene serving as key intermediates. [1] Another strategy involves a Grignard-Schlosser cross-coupling reaction. This method employs specific Grignard reagents, synthesized from corresponding l-tert-butoxy-~-chlorohydrins, to react with an appropriate electrophile. [4] The choice of electrophile in this reaction significantly impacts the final ratio of stereoisomers produced. [4]

Q3: How is the structure of 7E,9Z-Dodecadienyl acetate characterized?

A3: While the provided research excerpts don't provide specific spectroscopic data, the structural characterization of 7E,9Z-Dodecadienyl acetate would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would help determine the arrangement of hydrogen and carbon atoms within the molecule, confirming the positions of the double bonds (7E,9Z configuration). MS would provide information about the compound's molecular weight, further supporting its structural identification.

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